2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride
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Overview
Description
2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C₁₁H₁₂Cl₂N₂O₄S and a molecular weight of 339.2 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with morpholine-4-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified through recrystallization or chromatography techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding sulfonic acid and morpholine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Hydrolysis: The reaction can be carried out using water or aqueous sodium hydroxide at room temperature.
Major Products Formed
Substitution Reactions: The major products formed depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of a sulfonamide derivative.
Hydrolysis: The major products are the corresponding sulfonic acid and morpholine derivatives.
Scientific Research Applications
2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride has several scientific research applications:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles. The chlorine atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reaction leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nucleophile used. The compound’s reactivity is primarily due to the electron-withdrawing effects of the sulfonyl and chloro groups, which enhance the electrophilicity of the sulfonyl chloride group.
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzenesulfonyl Chloride: This compound is similar in structure but lacks the morpholine-4-carbonylamino group. It is also used as a reagent in organic synthesis.
4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride: This compound is similar but lacks the chlorine atom on the benzene ring. It is used in similar applications as 2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both the chloro and morpholine-4-carbonylamino groups. This combination of functional groups enhances its reactivity and makes it a versatile reagent in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes.
Properties
Molecular Formula |
C11H12Cl2N2O4S |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
2-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H12Cl2N2O4S/c12-9-7-8(1-2-10(9)20(13,17)18)14-11(16)15-3-5-19-6-4-15/h1-2,7H,3-6H2,(H,14,16) |
InChI Key |
COFSBAXMEIDCQM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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